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Compound of Interest

Compound Name:
N-tert-Butoxycarbonyl (5R)-

Acivicin

CAS No.: 1356931-87-7

Cat. No.: B1147307

Get Quote

Part 1: Introduction & Chemical Context[1][2]
Executive Summary
Acivicin [(αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid] is a potent glutamine

antagonist derived from Streptomyces sviceus. While its antitumor activity is well-documented,

its zwitterionic nature and water solubility often complicate synthetic modifications. The

-tert-butoxycarbonyl (Boc) derivative is a critical intermediate, enhancing lipophilicity for further
coupling reactions or serving as a prodrug scaffold.

This guide details the synthesis, isolation, and recrystallization of

-Boc-Acivicin. Unlike standard amino acids, the 3-chloro-4,5-dihydroisoxazole ring of Acivicin is
chemically labile. It functions as an alkylating agent and is sensitive to strong bases and
nucleophiles. Therefore, standard Boc-protection protocols must be modified to prevent ring
degradation (elimination of HCl or isoxazole ring opening).
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Chemical Structure & Stability
Compound:

-Boc-Acivicin

Formula:

Molecular Weight: 278.69 g/mol

Critical Stability Note: The chlorine atom at the C-3 position and the dihydroisoxazole ring

are susceptible to nucleophilic attack. Avoid heating above 60°C and prolonged exposure to

strong bases (

).

Part 2: Experimental Protocols
Protocol A: Chemoselective -Boc Protection
Rationale: We utilize a Schotten-Baumann-like condition with mild inorganic base to buffer the

reaction, preventing the pH from rising high enough to degrade the isoxazole ring.

Reagents:

Acivicin (1.0 equiv)[1]

Di-tert-butyl dicarbonate (

) (1.1 equiv)

Sodium Bicarbonate (

) (2.5 equiv)

Solvent: 1:1 Mixture of 1,4-Dioxane/Water

Procedure:
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Dissolution: In a round-bottom flask, suspend Acivicin (1.0 g, 5.6 mmol) in water (10 mL).

Add

(1.18 g, 14.0 mmol) and stir until a clear solution forms (evolution of

may occur).

Addition: Add 1,4-Dioxane (10 mL). Cool the solution to 0°C in an ice bath.

Reaction: Add

(1.34 g, 6.16 mmol) dropwise as a solution in minimal dioxane (2 mL).

Monitoring: Remove ice bath and stir at Room Temperature (20-25°C) for 12–16 hours.

Monitor by TLC (System:

85:10:5). The ninhydrin-positive spot of Acivicin (

) should disappear, replaced by a UV-active, less polar spot (

).

Protocol B: Isolation & Work-up (Critical Step)
Rationale: The acidification step is the most risky. Using strong mineral acids (HCl) can induce

Boc-cleavage or ring degradation. We use Citric Acid to buffer the pH transition.

Concentration: Evaporate the dioxane under reduced pressure at

. The aqueous residue remains.

Washing: Wash the basic aqueous phase with Diethyl Ether (

mL) to remove unreacted

and non-polar impurities. Discard the organic wash.

Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 3–4 using 10%

Aqueous Citric Acid solution. Do not go below pH 3. The solution will become cloudy as the

free acid form of
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-Boc-Acivicin precipitates or oils out.

Extraction: Immediately extract with Ethyl Acetate (

mL).

Drying: Combine organic layers, wash with Brine (saturated NaCl), and dry over Anhydrous

. Filter and concentrate in vacuo to yield the crude oil/foam.

Protocol C: Recrystallization of -Boc-Acivicin
Rationale: Boc-amino acids often form viscous oils ("oiling out") rather than crystals. A binary

solvent system relying on polarity difference is required. We use Ethyl Acetate (Good Solvent)

and Hexanes (Anti-Solvent).

The "Cloud Point" Method:

Dissolution: Take the crude foam/oil and dissolve it in the minimum amount of warm Ethyl

Acetate (

).

Note: If the solution is colored, treat with activated charcoal for 5 mins, filter through Celite,

then proceed.

Nucleation: While stirring gently, add Hexanes (or Petroleum Ether) dropwise.

Visual Cue: Stop adding when a persistent turbidity (cloudiness) appears that does not

dissolve on swirling.

Clarification: Add a few drops of Ethyl Acetate to just clarify the solution again.

Crystallization:

Allow the flask to cool to Room Temperature slowly (wrap in foil/towel to insulate).

Once at RT, transfer to a refrigerator (

) for 12 hours.
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Troubleshooting: If an oil separates at the bottom, reheat to dissolve, add a seed crystal (if

available) or scratch the inner glass wall with a glass rod to induce nucleation.

Collection: Filter the white crystals using a sintered glass funnel. Wash with cold 10%

EtOAc/Hexane.

Drying: Dry under high vacuum at ambient temperature for 24 hours.

Part 3: Visualization & Data
Experimental Workflow Diagram
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Recrystallization Protocol

Start: Acivicin (Crude/Pure)

N-Boc Protection
(Boc2O, NaHCO3, Dioxane/H2O)

Temp: 0°C -> RT, 16h

Evaporate Dioxane
(Keep Aqueous Phase)

Wash Aqueous Phase
(Et2O extraction) -> Discard Org.

Acidify to pH 3-4
(10% Citric Acid, 0°C)

CRITICAL CONTROL POINT

Extract Product
(Ethyl Acetate 3x)

Dry (Na2SO4) & Concentrate
Yield: Crude Oil/Foam

Dissolve in min. warm EtOAc (45°C)

Add Hexanes dropwise
until persistent cloudiness

Slow Cool to RT -> 4°C
(Scratch glass if oiling occurs)

Filter & Wash
(Cold Hexane/EtOAc)

Pure N-Boc-Acivicin
White Crystalline Solid

Click to download full resolution via product page
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Caption: Step-by-step workflow for the synthesis, isolation, and purification of N-Boc-Acivicin,

highlighting the critical pH control point.

Quantitative Data & Troubleshooting Table
Parameter Specification / Instruction

Solvent System Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)

Ratio (Approx) 1:3 to 1:5 (v/v)

Temperature Dissolve at 45°C; Crystallize at 4°C

Yield Target 85 - 92%

Appearance White to off-white crystalline solid

Melting Point
Expect ~135–145°C (dec). Note: Lower than

parent Acivicin.

Issue: Oiling Out

Cause: Cooling too fast or too much anti-

solvent. Fix: Reheat, add small amount of

EtOAc, cool slower. Scratch glass.

Issue: Ring Opening

Cause: pH > 10 during protection or pH < 2

during workup. Fix: Strictly monitor pH meters.

Use Citric acid, not HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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